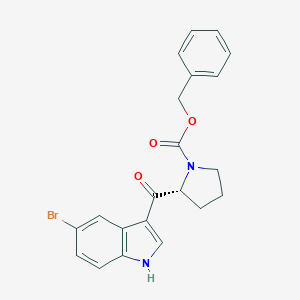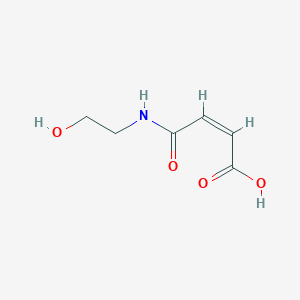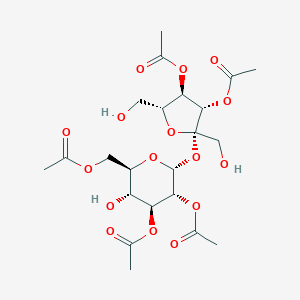
Anatalline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Tetranor-PGFM tiene una amplia gama de aplicaciones de investigación científica. Se utiliza como biomarcador para estudiar el metabolismo de las prostaglandinas y sus compuestos bioactivos relacionados . En medicina, se utiliza para controlar los niveles de metabolitos de prostaglandina F2α en pacientes con diversas afecciones, incluido el embarazo y ciertas enfermedades . En biología, tetranor-PGFM se utiliza para estudiar la biosíntesis y el metabolismo de las prostaglandinas en diferentes organismos . En la industria, se utiliza en el desarrollo de ensayos diagnósticos y herramientas de investigación .
Mecanismo De Acción
Tetranor-PGFM ejerce sus efectos reflejando la biosíntesis de la prostaglandina F2α en el cuerpo . Se forma a través de la β- y ω-oxidación de la prostaglandina F2α, que luego es detectable en la orina y el plasma . Los objetivos moleculares y las vías involucradas en la acción de tetranor-PGFM incluyen la vía de la ciclooxigenasa y la vía de la biosíntesis de prostaglandinas .
Análisis Bioquímico
Biochemical Properties
Anatalline plays a role in the biochemical reactions associated with the biosynthesis of tobacco alkaloids. It interacts with various enzymes and proteins involved in the metabolic pathways of these alkaloids. Specifically, this compound is formed through the condensation of nicotinic acid derivatives. The enzymes involved in this process are part of the PIP family of NADPH-dependent reductases, such as pinoresinol–lariciresinol reductase and isoflavone reductase . These enzymes facilitate the reduction reactions necessary for the formation of this compound and other related alkaloids.
Cellular Effects
This compound influences various cellular processes, particularly in tobacco plants. It affects cell signaling pathways and gene expression related to the plant’s defense mechanisms against herbivores. This compound’s presence in cells can lead to the accumulation of nicotinic acid β-N-glucoside, a detoxification metabolite, indicating its role in cellular metabolism and stress responses . Additionally, this compound may impact the overall metabolic flux within the cells, altering the levels of other metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to NADPH-dependent reductases, facilitating the reduction of nicotinic acid derivatives. This binding interaction is crucial for the enzyme’s catalytic activity, leading to the formation of this compound. Furthermore, this compound may act as an inhibitor or activator of other enzymes involved in the biosynthesis of tobacco alkaloids, thereby modulating the overall metabolic pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of other metabolites. Long-term studies have shown that this compound can accumulate in cultured tobacco cells treated with methyl jasmonate, indicating its role in the plant’s response to stress . The degradation of this compound over time can lead to changes in cellular function and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, this compound can exhibit toxic effects, potentially disrupting cellular metabolism and causing adverse reactions. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular processes and metabolic pathways .
Metabolic Pathways
This compound is involved in the metabolic pathways of tobacco alkaloids. It interacts with enzymes such as NADPH-dependent reductases, which play a crucial role in the reduction of nicotinic acid derivatives. These interactions affect the overall metabolic flux, leading to changes in the levels of various metabolites. This compound’s presence can also influence the activity of other enzymes and cofactors involved in the biosynthesis of tobacco alkaloids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within the plant tissues can affect its overall activity and function, influencing the plant’s defense mechanisms and metabolic processes .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, influencing the overall metabolic pathway of tobacco alkaloids .
Métodos De Preparación
Tetranor-PGFM se obtiene típicamente mediante la extracción y purificación de metabolitos de prostaglandina F2α de muestras biológicas . Las rutas sintéticas y las condiciones de reacción para tetranor-PGFM implican el metabolismo de la prostaglandina F2α en el cuerpo, seguido de la extracción de muestras de orina
Análisis De Reacciones Químicas
Tetranor-PGFM experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y oxidados de tetranor-PGFM .
Comparación Con Compuestos Similares
Tetranor-PGFM es único entre los metabolitos de prostaglandinas debido a su estabilidad y abundancia en la orina . Compuestos similares incluyen tetranor-PGEM, tetranor-PGDM y tetranor-PGAM, que también son metabolitos de prostaglandinas pero difieren en sus estructuras químicas y funciones biológicas . Tetranor-PGFM es particularmente útil como biomarcador debido a su mayor estabilidad y detectabilidad en muestras biológicas .
Propiedades
IUPAC Name |
3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWQBMIVVHLMNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332132 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18793-19-6 | |
| Record name | Anatalline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















